1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone
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Overview
Description
1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidine ring, a piperidine moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of 1-benzylpyrrolidin-2-one with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Shares the benzyl and piperidine moieties but lacks the pyrrolidin-2-one ring.
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid: Contains a similar piperidine structure but with different functional groups.
Uniqueness: 1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its combination of the pyrrolidine, piperidine, and benzyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Biological Activity
1-Benzyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS No. 39630-14-3) is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a unique structure that combines a pyrrolidine ring, a piperidine moiety, and a benzyl group. This structural configuration is crucial for its interaction with biological targets.
Property | Value |
---|---|
CAS No. | 39630-14-3 |
Molecular Formula | C17H22N2O2 |
Molecular Weight | 286.37 g/mol |
IUPAC Name | 1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI Key | FOQITOYKZKWYJA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to fit into the active sites of these molecular targets, leading to modulation of their activity. Notably, it has been shown to inhibit enzyme activity, which can result in various therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Anticancer Activity
Studies have explored the potential of this compound as an anticancer agent. It has been noted for its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in cellular assays, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including those associated with chronic lymphocytic leukemia (CLL) and multiple myeloma .
2. Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Preliminary studies suggest it may have therapeutic potential in treating neurological disorders by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
3. Analgesic Properties
There is emerging evidence supporting the analgesic effects of this compound. It may act on pain pathways in the central nervous system, offering potential benefits in pain management.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxicity of various compounds on CLL cells, this compound was found to significantly induce apoptosis at low nanomolar concentrations. The compound's effectiveness was compared against standard chemotherapeutic agents, demonstrating superior potency in certain contexts .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to reduced cell death and improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
1-Benzyl-4-piperidone | Lacks pyrrolidine ring | Moderate anticancer activity |
1-Benzyl-4-(phenylamino)piperidine | Different functional groups | Limited neuroprotective effects |
Uniqueness of this compound | Combination of pyrrolidine, piperidine, and benzyl groups | Enhanced interactions with molecular targets |
Properties
CAS No. |
39630-14-3 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c20-16-11-15(17(21)18-9-5-2-6-10-18)13-19(16)12-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
FOQITOYKZKWYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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